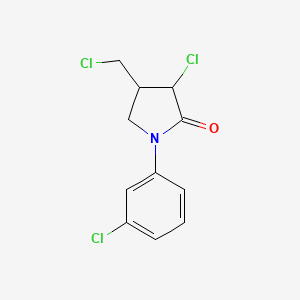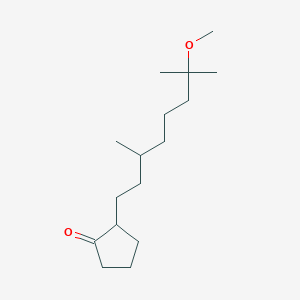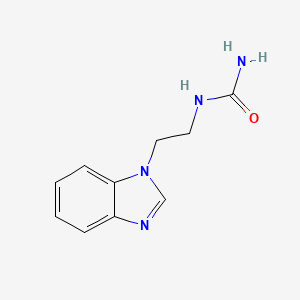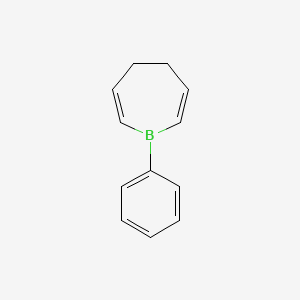
3-Chloro-4-(chloromethyl)-1-(3-chlorophenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-(chloromethyl)-1-(3-chlorophenyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a pyrrolidinone ring substituted with chloro, chloromethyl, and chlorophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(chloromethyl)-1-(3-chlorophenyl)pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or lactams.
Introduction of Chloro and Chloromethyl Groups: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride can introduce chloro and chloromethyl groups onto the pyrrolidinone ring.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using chlorobenzene and an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-(chloromethyl)-1-(3-chlorophenyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro and chloromethyl positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrrolidinones with various functional groups.
Aplicaciones Científicas De Investigación
3-Chloro-4-(chloromethyl)-1-(3-chlorophenyl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-(chloromethyl)-1-(3-chlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth and differentiation.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one: Lacks the chlorophenyl group, resulting in different chemical and biological properties.
4-(Chloromethyl)-1-(3-chlorophenyl)pyrrolidin-2-one: Lacks the chloro group at the 3-position, affecting its reactivity and applications.
3-Chloro-1-(3-chlorophenyl)pyrrolidin-2-one: Lacks the chloromethyl group, leading to variations in its chemical behavior.
Uniqueness
3-Chloro-4-(chloromethyl)-1-(3-chlorophenyl)pyrrolidin-2-one is unique due to the presence of multiple chloro substituents and the chlorophenyl group, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
61213-23-8 |
|---|---|
Fórmula molecular |
C11H10Cl3NO |
Peso molecular |
278.6 g/mol |
Nombre IUPAC |
3-chloro-4-(chloromethyl)-1-(3-chlorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H10Cl3NO/c12-5-7-6-15(11(16)10(7)14)9-3-1-2-8(13)4-9/h1-4,7,10H,5-6H2 |
Clave InChI |
NHCIHIVJULMVAQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C(=O)N1C2=CC(=CC=C2)Cl)Cl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl [chloro(dimethylamino)phosphanyl]propanedioate](/img/structure/B14599724.png)



![(3E)-3-[(2-Chloroethyl)imino]-1,2,4-triazin-2(3H)-ol](/img/structure/B14599739.png)






![4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl butylcarbamate](/img/structure/B14599773.png)


